8-Chloro-4-ethoxyquinoline
Description
Significance of the Quinoline (B57606) Heterocycle as a Chemical Framework
The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.netnumberanalytics.com This structural motif is not merely a synthetic curiosity but is found in numerous natural products, particularly alkaloids, and forms the core of many commercially available drugs. mdpi.com Its significance stems from its versatile reactivity, allowing for a wide range of chemical modifications through reactions like electrophilic substitution and metal-catalyzed cross-coupling. numberanalytics.com The ability to easily functionalize the quinoline skeleton has made it a privileged scaffold in drug discovery, leading to the development of compounds with a broad spectrum of biological activities. researchgate.netorientjchem.orgrsc.org
The therapeutic applications of quinoline derivatives are extensive and well-documented. They are prominent as antimalarial agents, with famous examples like chloroquine (B1663885) and quinine. numberanalytics.comrsc.org Beyond that, quinoline-based compounds have been investigated and utilized for their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. orientjchem.orgresearchgate.net The planarity of the quinoline system and its ability to interact with biological macromolecules through various non-covalent interactions contribute to its diverse pharmacological profiles.
Contextualizing Halogenated and Alkoxylated Quinoline Derivatives in Synthetic Chemistry
The introduction of halogen and alkoxy substituents onto the quinoline core dramatically influences its chemical and physical properties. Halogenation, the process of introducing one or more halogen atoms, is a critical tool in synthetic chemistry. Halogenated quinolines often serve as versatile intermediates, where the halogen atom can be readily displaced through nucleophilic substitution reactions or participate in cross-coupling reactions to build more complex molecular architectures. mdpi.comevitachem.com The position and nature of the halogen can also modulate the electronic properties and biological activity of the molecule. nih.gov For instance, an operationally simple, metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinolines has been developed, highlighting the ongoing research into efficient halogenation methods. rsc.org
Similarly, alkoxylation, the introduction of an alkoxy group (like ethoxy), can significantly impact a compound's properties. Alkoxy groups can alter a molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design. They can also influence the compound's binding affinity to biological targets. The synthesis of alkoxylated quinolines can be achieved through various methods, including the reaction of a chloroquinoline with an appropriate sodium alkoxide. For example, the synthesis of 4-alkoxy-8-hydroxyquinolines has been achieved from 4,8-dihydroxyquinoline by protecting the hydroxyl group at the 8-position and then performing the desired alkylation at the 4-position. researchgate.net
Scope and Research Focus on 8-Chloro-4-ethoxyquinoline within Contemporary Organic Chemistry
Research involving this compound and its analogs often focuses on the synthesis of novel compounds with potential biological activities. For instance, a derivative, this compound-2-carboxamide, has been synthesized and evaluated for its potent antileishmanial activity. acs.orgmolaid.com This highlights the role of the this compound scaffold as a building block for developing new therapeutic agents. The study of such compounds contributes to the broader understanding of structure-activity relationships within the quinoline class of molecules.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H10ClNO | |
| Molecular Weight | 207.66 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 64965-29-3 | chemical-suppliers.eu |
| Density | 1.227 g/cm³ | |
| SMILES | CCOC1=C2C=CC=C(C2=NC=C1)Cl | |
| InChI | InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3 |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold is a key area of research. One notable example is the synthesis of This compound-2-carboxamide . A study details a protocol for the synthesis of this and related analogs, which were then evaluated for their biological activity. acs.org The synthesis of such amides often involves the functionalization of the 2-position of the quinoline ring, demonstrating the utility of the core structure in building more complex molecules.
Another related synthetic pathway involves the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate can then undergo nucleophilic substitution at the 4-position. While this specific example leads to a tosyloxy group at the 8-position instead of a chloro group, it illustrates a common strategy for introducing substituents at the 4-position of the quinoline ring.
Research Applications and Findings
The primary research application of this compound appears to be as a synthetic intermediate for the creation of novel compounds with potential therapeutic value. The research into This compound-2-carboxamide and its analogs as potent antileishmanial agents is a prime example. acs.org In this study, a library of related compounds was synthesized and their activity against Leishmania donovani was assessed. acs.org This demonstrates the value of the this compound framework in medicinal chemistry for the development of new treatments for parasitic diseases.
While direct research on the biological activities of this compound itself is not extensively documented in the provided search results, the activities of its derivatives underscore its importance as a building block. The broader class of quinoline derivatives, including those with halogen and alkoxy substitutions, is known for a wide range of biological effects, such as anticancer, antimalarial, and antibacterial properties. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRVKDLADYKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=C(C2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694857 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-29-3 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 8 Chloro 4 Ethoxyquinoline and Analogous Structures
Direct and Indirect Synthetic Pathways to 4-Ethoxyquinolines
The synthesis of 4-ethoxyquinoline derivatives, including the target compound 8-Chloro-4-ethoxyquinoline, can be achieved through various direct and indirect pathways. These methods primarily involve the introduction of the ethoxy group onto a pre-existing quinoline (B57606) core or the construction of the quinoline ring system with the desired functionality already incorporated or introduced in a subsequent step.
Nucleophilic Substitution Reactions for Ethoxy Group Introduction
Nucleophilic substitution is a common and effective method for introducing an ethoxy group at the C4-position of the quinoline ring. This typically involves the displacement of a suitable leaving group, most commonly a halide, by an ethoxide source.
A prevalent precursor for this reaction is a 4-chloroquinoline derivative. The reaction of 4-chloroquinolines with sodium ethoxide is a well-established method for the synthesis of 4-ethoxyquinolines. For instance, the C4-ethoxylation of 2,4-dichloroquinoline can be regioselectively controlled to yield 2-chloro-4-ethoxyquinoline. nih.gov A study on this reaction found that using 18-crown-6 ether as an additive in dimethylformamide (DMF) as the solvent resulted in a very good yield and high selectivity for the desired C4-ethoxylated product. nih.gov
The general principle of this nucleophilic aromatic substitution is the reaction of a 4-haloquinoline with an alkoxide. This method has been applied in the synthesis of various 4-alkoxy-8-hydroxyquinolines, where a 4-chloro-8-tosyloxyquinoline was reacted with different nucleophiles. researchgate.net Similarly, 4-aminoquinoline derivatives are synthesized through aromatic nucleophilic substitution on 4-chloroquinolines using various amines. nih.gov
Table 1: Conditions for Nucleophilic Ethoxylation of Dichloroquinolines
| Starting Material | Reagents | Solvent | Additive | Product | Yield | Reference |
| 2,4-dichloroquinoline | Sodium ethoxide | Dimethylformamide (DMF) | 18-crown-6 ether | 2-chloro-4-ethoxyquinoline | Very good | nih.gov |
Cyclization and Ring-Closure Strategies for Quinoline Formation (e.g., from 4-hydroxyquinolines)
The formation of the quinoline ring is a fundamental aspect of synthesizing derivatives like this compound. Several named reactions are employed to construct the quinoline skeleton, often yielding 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) as key intermediates. researchgate.net These 4-hydroxyquinolines can then be converted to 4-chloroquinolines, which are precursors for introducing the ethoxy group.
Classic methods for quinoline synthesis include:
Combes quinoline synthesis : This reaction involves the acid-catalyzed condensation of anilines with β-diketones to form substituted quinolines. wikipedia.orgslideshare.net The reaction proceeds through an intermediate Schiff base, followed by an acid-catalyzed ring closure. wikipedia.org
Doebner-von Miller reaction : This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org
Gould-Jacobs reaction : This reaction is used to synthesize 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate. The process involves the cyclization of an intermediate anilinomethylenemalonate, followed by hydrolysis and decarboxylation. researchgate.netmdpi.com
Once the 4-hydroxyquinoline is formed, it can be converted to a 4-chloroquinoline, a more versatile intermediate for nucleophilic substitution. This transformation is typically achieved by reacting the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netgoogle.com For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be chlorinated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline. mdpi.com
Regioselective Ethoxylation in Quinoline Derivatives
Regioselectivity is a critical consideration in the synthesis of substituted quinolines, especially when multiple reactive sites are present. In the context of synthesizing 4-ethoxyquinolines from precursors like 2,4-dichloroquinoline, achieving selective substitution at the C4 position is essential.
Research has shown that the reaction conditions can significantly influence the regioselectivity of ethoxylation. In the case of 2,4-dichloroquinoline, reaction with sodium ethoxide can potentially lead to substitution at either the C2 or C4 position. A study demonstrated that by using specific conditions, namely the addition of 18-crown-6 ether in DMF, the desired C4-ethoxylation to produce 2-chloro-4-ethoxyquinoline can be achieved with high selectivity and in good yield. nih.gov This highlights the importance of catalyst and solvent systems in directing the outcome of nucleophilic substitution on dihaloquinolines.
Precursor Synthesis and Halogenation Techniques for Chloroquinolines
The synthesis of this compound relies on the availability of appropriately halogenated quinoline precursors. This section details the preparation of 4-chloroquinoline scaffolds and the specific introduction of a chlorine atom at the 8-position of the quinoline core.
Preparation of 4-Chloroquinoline Scaffolds
The most common route to 4-chloroquinolines involves the chlorination of 4-hydroxyquinolines (or their 4-quinolone tautomers). The hydroxyl group at the 4-position can be readily converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
The Vilsmeier-Haack reaction is another powerful tool in the synthesis of functionalized chloroquinolines. ijsr.net This reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), can be used to prepare chloro-formyl quinolines from 4-hydroxyquinaldines. niscpr.res.inwikipedia.org The Vilsmeier reagent, a chloroiminium ion, is a key intermediate in these transformations. wikipedia.org
A general and widely used method for preparing 4-chloroquinolines is the treatment of 4-hydroxyquinolines with phosphorus oxychloride. researchgate.netgoogle.com This reaction is effective for a variety of substituted 4-hydroxyquinolines. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated to give 4-chloro-8-tosyloxyquinoline in high yield. researchgate.net
Table 2: Reagents for the Conversion of 4-Hydroxyquinolines to 4-Chloroquinolines
| Starting Material | Chlorinating Agent | Product | Reference |
| 4-hydroxyquinolines | Phosphorus oxychloride (POCl₃) | 4-chloroquinolines | researchgate.net |
| 4-hydroxy-8-tosyloxyquinoline | Not specified, but implied chlorination | 4-chloro-8-tosyloxyquinoline | researchgate.net |
| 4-hydroxyquinaldines | Vilsmeier-Haack reagent (POCl₃/DMF) | 4-chloro-3-formyl-2(vinyl-1-ol)quinoline | niscpr.res.in |
| 4-oxo-chloro-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride (POCl₃) | Dichloroquinoline | google.com |
Introduction of Chlorine at the 8-Position of the Quinoline Core
Introducing a chlorine atom specifically at the C8 position of the quinoline ring is a crucial step in the synthesis of this compound. This can be achieved either by starting with a pre-chlorinated aniline (B41778) derivative and then constructing the quinoline ring, or by direct chlorination of the quinoline core.
Direct chlorination of quinoline in strongly acidic conditions, such as in sulfuric acid with a source of positive chlorine, tends to result in a mixture of 5-chloro and 8-chloroquinoline (B1195068). pjsir.org Further chlorination of these monochloroquinolines can lead to the formation of 5,8-dichloroquinoline. pjsir.org
For a more regioselective approach, a directed C-H borylation-chlorination sequence has been developed for the C8-chlorination of 4-quinolones. researchgate.net This method utilizes an iridium catalyst to first introduce a boryl group at the C8 position, which is then subsequently converted to a chloro group. researchgate.net This two-step process allows for precise installation of the chlorine atom at the desired position.
Another strategy involves using a starting material that already contains a chlorine atom at the equivalent position. For example, the Skraup synthesis, which is a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be used to synthesize quinolines. quora.com By using a 2-chloroaniline as the starting material, one can potentially synthesize an 8-chloroquinoline derivative. Similarly, the Doebner-Miller reaction, which uses an aniline and α,β-unsaturated carbonyl compounds, can be adapted with a substituted aniline to yield a chloro-substituted quinoline. wikipedia.orgsynarchive.com
Advanced Synthetic Transformations and Methodological Developments
The synthesis of functionalized quinolines, including this compound and its analogs, has been significantly advanced through the development of novel catalytic processes, the application of green chemistry principles, and the utilization of complex reaction cascades. These methodologies offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes.
Catalytic Processes in the Synthesis of Functionalized Quinolines (e.g., Cu2O, Pd-catalyzed couplings)
Catalytic methods are pivotal in modern organic synthesis, and the construction of the quinoline scaffold has greatly benefited from the use of transition metal catalysts, particularly those based on copper and palladium.
Copper-Catalyzed Reactions:
Copper, being an earth-abundant and relatively inexpensive metal, has emerged as a valuable catalyst in organic synthesis. Copper(I) oxide (Cu2O) and other copper species have been effectively employed in various reactions for quinoline synthesis. For instance, nano-sized copper(II) oxide (CuO) has been utilized as a recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates via a modified Friedländer heteroannulation. researchgate.net This method offers the advantages of high yields and catalyst reusability. Copper-catalyzed cascade reactions have also been developed, such as the synthesis of quinazolines using a copper(I) catalyst, which proceeds through a cyclization/hydrodehalogenation sequence. rsc.org Furthermore, copper-catalyzed dual cyclization reactions have been reported for the synthesis of complex fused quinoline systems like quinindolines. Mechanistic studies suggest these reactions can initiate with a Lewis acid-accelerated addition followed by a Cu-catalyzed C-N coupling to form the quinoline subunit. nih.gov
Palladium-Catalyzed Coupling Reactions:
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions have been extensively applied to the synthesis and functionalization of the quinoline core. tandfonline.com Palladium-catalyzed dehydrogenative coupling, also known as the oxidative Mizoroki-Heck reaction, provides a direct method for constructing quinoline scaffolds through the coupling of an aromatic C-H bond and an olefinic C-H bond. nih.gov This approach is atom-economical as it avoids the need for pre-functionalized starting materials.
Site-selective cross-coupling reactions catalyzed by palladium have been instrumental in the diversity-oriented synthesis of functionalized quinolin-2(1H)-ones. acs.org By employing reactions such as the Suzuki-Miyaura and Heck couplings, various substituents can be introduced at specific positions of the quinoline ring. acs.orguni-rostock.de For instance, 3-bromo-4-trifloxy-quinolin-2(1H)-one can undergo site-selective Suzuki-Miyaura or Heck coupling reactions to introduce aryl or alkenyl groups. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of these transformations. researchgate.net
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
| Nano-CuO | Friedländer heteroannulation | 2-aminobenzaldehyde, dimethyl acetylenedicarboxylate | Quinoline-2,3-dicarboxylates | researchgate.net |
| Cu(I) source | Cascade cyclization/hydrodehalogenation | Substituted o-halobenzonitriles, aldehydes | Quinazolines | rsc.org |
| Pd(OAc)2 | Dehydrogenative coupling (oxidative Mizoroki-Heck) | N-butenylanilines | Quinolines and dihydroquinolines | nih.gov |
| Pd(0) complexes | Suzuki-Miyaura coupling | Halogenated quinolines, boronic acids | Aryl-substituted quinolines | acs.orguni-rostock.de |
| Pd(0) complexes | Heck coupling | Halogenated quinolines, alkenes | Alkenyl-substituted quinolines | acs.org |
Green Chemistry Principles and Sustainable Approaches in Quinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact and enhance sustainability. ijpsjournal.combenthamdirect.com This involves the use of alternative energy sources, environmentally benign solvents and catalysts, and designing reactions with high atom economy. acs.orgresearchgate.net
Alternative Energy Sources:
Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. ijpsjournal.com For example, the Friedländer synthesis of quinolines has been efficiently carried out under microwave irradiation, often with the aid of solid-supported catalysts like Nafion. jk-sci.com Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times and milder conditions. nih.govmdpi.com This technique has been successfully applied to the synthesis of various quinoline derivatives, including hybrid quinoline-imidazole compounds and piperidinyl-quinoline acylhydrazones. nih.govmdpi.comrsc.orgingentaconnect.com
Green Solvents and Catalysts:
The replacement of volatile and hazardous organic solvents with greener alternatives is a key aspect of sustainable chemistry. Water, ionic liquids, and deep eutectic solvents have been explored as reaction media for quinoline synthesis. researchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and environmental friendliness. nih.gov
The development of reusable and eco-friendly catalysts is another important area of research. Heterogeneous catalysts, such as metal oxides and supported metal nanoparticles, offer advantages in terms of easy separation and recyclability. researchgate.net Biocatalysts and organocatalysts are also being investigated as sustainable alternatives to traditional metal catalysts. ijpsjournal.com
| Green Approach | Description | Example Application in Quinoline Synthesis | Ref. |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Friedländer synthesis with a Nafion catalyst. | jk-sci.com |
| Ultrasound Assistance | Application of ultrasonic waves to enhance reactivity. | Synthesis of hybrid quinoline-imidazole derivatives. | nih.govrsc.org |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water. | SnCl2·2H2O-catalyzed synthesis of 2-substituted quinolines in water. | ingentaconnect.comnih.gov |
| Reusable Catalysts | Use of heterogeneous or easily recyclable catalysts to minimize waste. | Nano-CuO catalyzed Friedländer heteroannulation. | researchgate.net |
Multi-component and Cascade Reactions in Quinoline Derivatization
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These approaches are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity.
Multi-component Reactions (MCRs):
MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains significant portions of all the reactants. The Povarov reaction is a classic example of an MCR used for the synthesis of tetrahydroquinolines and quinolines. wikipedia.orgresearchgate.net It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. wikipedia.orgiipseries.org Variations of the Povarov reaction have been developed, including a four-component reaction where an additional nucleophile, such as an alcohol, is incorporated. wikipedia.org An iodine-mediated formal [3 + 2 + 1] cycloaddition has also been reported for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes, proceeding through a Povarov-type mechanism. organic-chemistry.org
Cascade Reactions:
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This allows for the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. A variety of cascade reactions have been developed for the synthesis of quinolines. For example, a domino C-H functionalization of glycine derivatives can lead to the formation of quinolines under radical cation induced conditions. organic-chemistry.org
Investigation of Reaction Mechanisms in the Synthesis of this compound Analogs
Understanding the reaction mechanisms involved in the synthesis of quinoline analogs is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic routes. The synthesis of the quinoline core is often achieved through several named reactions, each with a distinct and well-studied mechanism.
Friedländer Synthesis:
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. jk-sci.comorganic-chemistry.org Two primary mechanistic pathways have been proposed. wikipedia.org The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. researchgate.net The second pathway begins with the formation of a Schiff base between the amine and the carbonyl group, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org Detailed mechanistic studies have suggested that the initial aldol condensation is often the slow, rate-determining step. researchgate.net
Combes Synthesis:
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org The mechanism begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. youtube.com This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, leading to cyclization. The final step is dehydration to afford the aromatic quinoline product. wikipedia.orgyoutube.com Kinetic studies have indicated that the annulation (ring-closing) step is rate-determining. researchgate.net
Povarov Reaction:
The Povarov reaction for quinoline synthesis is generally understood to proceed through a stepwise mechanism rather than a concerted cycloaddition. wikipedia.org The reaction is initiated by the formation of a Schiff base from an aniline and an aldehyde. A Lewis acid catalyst then activates the imine for an electrophilic addition to an electron-rich alkene. The resulting carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution with the aniline ring, followed by elimination steps to form the quinoline. wikipedia.orgiipseries.org
Advanced Spectroscopic and Crystallographic Characterization of 8 Chloro 4 Ethoxyquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While a complete, publicly available experimental dataset for 8-Chloro-4-ethoxyquinoline is not readily found, the expected ¹H and ¹³C NMR spectral features can be reliably predicted based on the known chemical shifts of the quinoline (B57606) scaffold and the substituent effects of the chloro and ethoxy groups.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the ethoxy group. The aromatic region (typically δ 7.0-9.0 ppm) would consist of a set of coupled multiplets. The proton at the C2 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbocyclic ring (C5, C6, and C7) will exhibit coupling patterns consistent with their relative positions. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, showing distinct resonances for each of the eleven unique carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The C4 and C8 carbons, being directly attached to the electronegative ethoxy and chloro groups respectively, will have their chemical shifts significantly influenced. The C4 carbon, bonded to the oxygen of the ethoxy group, is expected to be shifted downfield. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 8.8 | C2: 150 - 155 |
| H3 | 6.5 - 6.8 | C3: 100 - 105 |
| H5 | 7.8 - 8.1 | C4: 160 - 165 |
| H6 | 7.3 - 7.6 | C4a: 125 - 130 |
| H7 | 7.6 - 7.9 | C5: 128 - 132 |
| -OCH₂- | 4.0 - 4.3 (quartet) | C6: 122 - 126 |
| -CH₃ | 1.4 - 1.6 (triplet) | C7: 126 - 130 |
| C8: 130 - 135 | ||
| C8a: 145 - 150 | ||
| -OCH₂-: 63 - 68 | ||
| -CH₃: 14 - 18 |
Note: The predicted chemical shifts are estimates based on analogous structures and substituent effects. Actual experimental values may vary.
For a nitrogen-containing heterocycle like this compound, advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. Specifically, ¹H-¹⁵N HMBC experiments can be used to definitively confirm the structure. This technique allows for the observation of correlations between protons and the nitrogen atom over two or three bonds. Such an experiment would show a correlation between the proton at C2 and the quinoline nitrogen, providing unambiguous evidence for the connectivity within the heterocyclic ring. In the context of the synthesis of this compound, ¹H-¹⁵N HMBC has been utilized to distinguish between the desired C4-ethoxy isomer and the potential C2-ethoxy byproduct.
Other advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would further aid in the complete assignment of all proton and carbon signals and provide insights into the spatial proximity of different protons within the molecule.
Hydrogen/Deuterium (H/D) exchange studies provide valuable information about the reactivity and electronic properties of aromatic systems. For quinoline and its derivatives, electrophilic deuteration has been shown to occur under acidic conditions. The positions most susceptible to exchange are those with the highest electron density. In the case of this compound, the electron-donating nature of the ethoxy group at the C4 position would activate the quinoline ring towards electrophilic substitution. Conversely, the electron-withdrawing chloro group at C8 would have a deactivating effect. H/D exchange experiments, typically monitored by NMR spectroscopy or mass spectrometry, could therefore be used to probe the relative reactivity of the different positions on the quinoline ring. Studies on related nitroquinoline derivatives have also demonstrated H/D exchange at aromatic positions.
Vibrational Spectroscopy (Infrared and Raman) for Structural Insight
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the aliphatic ethoxy group, C=C and C=N stretching vibrations from the quinoline ring, and C-O stretching from the ethoxy group. The presence of the C-Cl bond would also give rise to a characteristic stretching vibration in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are typically strong in Raman spectra. This technique could be particularly useful for observing the vibrations of the quinoline skeleton.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C and C=N Stretch (Quinoline Ring) | 1500 - 1650 | IR, Raman |
| C-O Stretch (Ethoxy) | 1050 - 1250 | IR |
| C-Cl Stretch | 600 - 800 | IR |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₁₀ClNO), the nominal molecular weight is 207.66 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
The fragmentation pattern in the mass spectrum would be influenced by the stable quinoline ring system and the nature of the substituents. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways could involve the loss of the ethoxy group or cleavage of the ethyl group from the ether linkage.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Nominal Molecular Weight | 207.66 |
| M⁺ Isotopic Pattern (³⁵Cl/³⁷Cl) | ~3:1 ratio |
| Potential Fragment Ions | [M - C₂H₅]⁺, [M - OC₂H₅]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound is currently available in the public domain, crystallographic data for related compounds, such as ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have been reported. This indicates that substituted chloroquinolines are amenable to crystallographic analysis. Such a study on this compound would definitively confirm the connectivity of the atoms and provide insights into the planarity of the quinoline ring system and the conformation of the ethoxy group. It would also reveal details about how the molecules pack in the crystal lattice, including any potential π-stacking interactions or other non-covalent forces.
Single-Crystal X-ray Diffraction Analysis
Information on the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the searched scientific literature. A Crystallographic Information File (CIF), which is essential for a detailed diffraction analysis, has not been found for this compound.
Supramolecular Interactions and Hirshfeld Surface Analysis
Without the crystallographic data from a single-crystal X-ray diffraction study, a Hirshfeld surface analysis cannot be performed. This analysis, which is crucial for quantifying and visualizing intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, is contingent on the availability of a solved crystal structure. Consequently, a detailed discussion of the supramolecular interactions and the corresponding 2D fingerprint plots for this compound cannot be generated.
Chemical Reactivity Profile and Derivatization Studies of 8 Chloro 4 Ethoxyquinoline
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the 8-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions crucial for the synthesis of diverse quinoline derivatives. In this reaction, a nucleophile replaces the chlorine atom. The feasibility and rate of this substitution are influenced by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
While positions 2 and 4 of the quinoline ring are generally more activated towards nucleophilic attack due to their proximity to the heterocyclic nitrogen, substitution at the C-8 position is also well-documented. firsthope.co.inresearchgate.net For instance, 8-chloroquinoline (B1195068) can be converted to 8-aminoquinoline (B160924) via amination. wikipedia.org The presence of the ethoxy group at the C-4 position in 8-Chloro-4-ethoxyquinoline, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted ring. However, substitution remains a viable pathway for derivatization.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioalkyl derivatives, respectively. mdpi.comresearchgate.net The reaction conditions often require elevated temperatures and sometimes the use of a base or a metal catalyst.
Table 1: Representative Nucleophilic Substitution Reactions at C-8
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | 8-Aminoquinoline derivative |
| Alkoxide | Sodium Methoxide | 8-Methoxyquinoline derivative |
| Thiolate | Sodium Thiophenoxide | 8-(Phenylthio)quinoline derivative |
This table illustrates potential transformations based on established reactivity patterns of chloroquinolines.
Functional Group Transformations of the Ethoxy Moiety (e.g., hydrolysis)
The ethoxy group at the C-4 position is an ether linkage, which can be cleaved under specific conditions, most commonly through hydrolysis. Acid-catalyzed hydrolysis of the 4-ethoxy group results in the formation of 8-chloro-4-hydroxyquinoline, which exists in equilibrium with its tautomeric form, 8-chloro-1H-quinolin-4-one.
This transformation is significant as it converts the ether into a hydroxyl or keto group, fundamentally altering the molecule's chemical properties and opening up new avenues for derivatization. The resulting hydroxyl group can undergo further reactions such as esterification or etherification. This O-dealkylation process is a known metabolic pathway for alkoxy-containing drugs, often catalyzed by enzymes like cytochrome P450. nih.govku.edusemanticscholar.org
Reaction Scheme: Hydrolysis of this compound
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In the case of quinoline, these reactions preferentially occur on the benzene (B151609) ring portion (carbocyclic ring) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing effect of the nitrogen atom. The preferred sites for electrophilic attack on an unsubstituted quinoline ring are the C-5 and C-8 positions. firsthope.co.inreddit.com
For this compound, the regioselectivity of EAS is determined by the combined directing effects of the existing substituents:
Quinoline Nitrogen: Strongly deactivates the pyridine ring (positions 2, 3, 4).
Ethoxy Group (-OEt) at C-4: A strongly activating, ortho, para-directing group. It activates positions 3 and 5.
Chloro Group (-Cl) at C-8: A deactivating, but ortho, para-directing group. It directs incoming electrophiles to positions 5 and 7.
The powerful activating and directing effect of the ethoxy group at C-4 would strongly favor substitution at the C-5 position, which is ortho to it. The directing effect of the chloro group to C-5 also reinforces this outcome. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield the 5-substituted derivative as the major product.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Influence of Ethoxy (C-4) | Influence of Chloro (C-8) | Net Effect |
|---|---|---|---|
| 5 | Activating (ortho) | Directing (ortho) | Strongly Favored |
| 6 | Neutral | Neutral | Less Favored |
| 7 | Neutral | Directing (para) | Moderately Favored |
Exploration of Tautomerism and Isomerization Pathways in Quinoline Systems
Tautomerism is a form of isomerization involving the migration of a proton and the shifting of double bonds. While this compound itself does not exhibit significant tautomerism, its hydrolysis product, 8-chloro-4-hydroxyquinoline, is a classic example of keto-enol tautomerism. rsc.orgrsc.org
This compound exists as an equilibrium mixture of the enol form (8-chloro-4-hydroxyquinoline) and the keto form (8-chloro-1H-quinolin-4-one). researchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. researchgate.net Generally, the keto (quinolinone) form is predominant, particularly in polar solvents. researchgate.net The stability of the keto form is often attributed to factors like extended conjugation and favorable hydrogen bonding. rsc.org
This tautomeric equilibrium is a critical aspect of the chemistry of 4-hydroxyquinolines, influencing their reactivity, physical properties, and biological activity. The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O) in the quinolinone form allows for the formation of intermolecular hydrogen-bonded dimers or polymers in the solid state.
Application of 8 Chloro 4 Ethoxyquinoline As a Chemical Intermediate in Complex Organic Synthesis
Utilization as a Precursor for Diverse Quinoline (B57606) Scaffolds
The 8-chloro-4-ethoxyquinoline core is a foundational building block for the synthesis of a wide array of substituted quinoline derivatives. The reactivity of the chloro group at the 4-position allows for its displacement by various nucleophiles, leading to the generation of diverse quinoline scaffolds. This reactivity is a cornerstone of its utility in synthetic chemistry.
One of the most common transformations is the synthesis of 4-aminoquinoline derivatives. ucsf.eduplos.orgnih.gov The reaction of this compound with primary or secondary amines, often under thermal or microwave conditions, can yield the corresponding 4-amino-8-ethoxyquinolines. nih.gov This nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing nitrogen-containing substituents, which are prevalent in many biologically active molecules. plos.org A general scheme for this transformation is presented below:
Scheme 1: General synthesis of 4-amino-8-ethoxyquinoline derivatives.
Furthermore, the chloro group can be displaced by other nucleophiles such as thiols and alkoxides, expanding the range of accessible quinoline derivatives. For instance, reaction with various sulfur nucleophiles can lead to the formation of 4-thioalkyl-8-ethoxyquinolines, while reaction with alcohols in the presence of a base can yield 4-alkoxy-8-ethoxyquinolines. researchgate.net These transformations allow for the introduction of a variety of functional groups at the 4-position, thereby enabling the synthesis of a library of quinoline compounds with diverse electronic and steric properties.
Strategies for Further Functionalization and Derivatization
Beyond simple nucleophilic displacement, more advanced synthetic methodologies can be employed to functionalize and derivatize this compound, significantly broadening its synthetic utility. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.
The Buchwald-Hartwig amination offers a highly efficient and general method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgjk-sci.combeilstein-journals.orgrug.nl This reaction would involve the coupling of this compound with a wide range of primary and secondary amines, including anilines and heterocyclic amines, in the presence of a palladium catalyst and a suitable base. wikipedia.orgbeilstein-journals.org This method often provides higher yields and tolerates a broader range of functional groups compared to traditional nucleophilic substitution reactions.
Similarly, the Suzuki-Miyaura coupling provides a robust method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgharvard.edu By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse array of 4-aryl- or 4-vinyl-8-ethoxyquinolines can be synthesized. wikipedia.orgresearchgate.net This reaction is instrumental in constructing biaryl and styrenylquinoline frameworks.
The following table summarizes these key functionalization strategies:
| Reaction Name | Reactants | Product | Catalyst/Reagents |
| Nucleophilic Aromatic Substitution (Amination) | This compound, Amine (R¹R²NH) | 4-Amino-8-ethoxyquinoline | Heat or Microwave |
| Buchwald-Hartwig Amination | This compound, Amine (R¹R²NH) | 4-Amino-8-ethoxyquinoline | Palladium catalyst, Base |
| Suzuki-Miyaura Coupling | This compound, Boronic Acid (R-B(OH)₂) | 4-Aryl/Vinyl-8-ethoxyquinoline | Palladium catalyst, Base |
These modern catalytic methods significantly enhance the synthetic potential of this compound, allowing for the creation of complex and highly functionalized quinoline derivatives.
Integration into Multi-step Synthetic Sequences for Advanced Heterocycles
The derivatives of this compound, obtained through the functionalization strategies described above, can be further elaborated into more complex, fused heterocyclic systems. For example, the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with recognized biological activities, can be envisioned starting from an appropriately functionalized 8-ethoxyquinoline derivative. nih.govphcogj.comiaea.orgresearchgate.netnih.gov
A plausible synthetic route could involve the initial conversion of this compound to a 4-amino-8-ethoxyquinoline derivative. This aminoquinoline can then undergo condensation and cyclization reactions with suitable reagents to construct the fused pyrimidine ring. For instance, reaction with a 2-chloro-3-formylpyrimidine derivative could lead to the formation of the desired pyrimido[4,5-b]quinoline scaffold. iaea.org
Another approach could involve the initial transformation of this compound into a 4-amino-3-cyano-8-ethoxyquinoline. This intermediate could then be cyclized with various reagents to form the fused pyrimidine ring, offering a versatile route to a range of substituted pyrimido[4,5-b]quinolines. researchgate.net
The integration of this compound into such multi-step sequences highlights its importance as a key building block for the construction of advanced heterocyclic systems with potential applications in medicinal chemistry and materials science.
Emerging Research Directions and Future Perspectives in 8 Chloro 4 Ethoxyquinoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's shift towards green and sustainable practices has profoundly influenced the synthesis of quinoline (B57606) derivatives. Traditional methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and significant energy consumption. ijpsjournal.comnih.gov Consequently, a major thrust of current research is the development of environmentally benign and resource-efficient synthetic routes.
One promising avenue is the use of unconventional energy sources to drive reactions. Ultrasound-assisted synthesis, for example, has emerged as a powerful green tool. rsc.orgnih.govroyalsocietypublishing.org The application of ultrasonic irradiation can lead to remarkable accelerations in reaction times, sometimes reducing processes that take days to mere hours or minutes, while also increasing yields and minimizing energy consumption. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various quinoline-imidazole hybrids and other derivatives, often using greener solvents like water. rsc.orgnih.gov
Another key area is the advancement of catalytic systems. Nanocatalysts are gaining prominence due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity. acs.orgnih.gov These catalysts can be designed for easy recovery and reuse, aligning with the principles of sustainable chemistry. acs.org Research is also focused on replacing hazardous traditional catalysts with more environmentally friendly alternatives, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, or even catalyst-free systems under optimized conditions. researchgate.net The use of greener solvents, particularly water and ethanol, is another critical component of these modern synthetic strategies. acs.orgresearchgate.net
The table below summarizes a comparison between conventional and emerging sustainable methods for quinoline synthesis.
| Feature | Conventional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |
| Energy Source | Conventional thermal heating | Ultrasound, Microwave irradiation rsc.orgeurekaselect.com |
| Catalysts | Strong acids (e.g., H₂SO₄), toxic reagents | Nanocatalysts, reusable solid acids, p-TSA acs.orgnih.govresearchgate.net |
| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free conditions ijpsjournal.comacs.orgresearchgate.net |
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) rsc.org |
| Waste Generation | High, often with difficult-to-treat byproducts | Minimized waste, easier workup procedures researchgate.neteurekaselect.com |
| Efficiency | Variable yields, potential for side reactions | Generally higher yields and improved selectivity rsc.org |
Integration of Machine Learning and AI in Quinoline Design and Synthesis
One of the key applications of ML is in predicting the regioselectivity of reactions, such as C-H functionalization, which is crucial for creating structurally diverse quinoline libraries. doaj.org An artificial neural network (ANN) model, for instance, can take the SMILES string of a quinoline derivative and, using quantum chemical descriptors, predict the most likely site for electrophilic substitution with high accuracy. doaj.org This predictive power allows chemists to design synthetic routes more efficiently, targeting specific positions on the quinoline ring to modulate biological activity. rsc.org
| AI/ML Application Area | Description | Impact on Quinoline Chemistry |
| Bioactivity Prediction | ML models are trained on existing data to predict the therapeutic potential (e.g., anticancer, antibacterial) of new quinoline compounds. nih.govmdpi.com | Accelerates the identification of promising drug candidates and reduces reliance on expensive, time-consuming screening. |
| Reaction Site Prediction | Algorithms predict the most reactive sites on a quinoline ring for functionalization. doaj.org | Facilitates the rational design of synthetic routes to access specific isomers and derivatives with tailored properties. |
| Retrosynthesis Planning | AI platforms analyze a target quinoline structure and propose a step-by-step synthetic route from available starting materials. engineering.org.cnacs.org | Streamlines the process of synthesis design, suggests innovative pathways, and reduces development time. |
| Scaffold Generation | Generative models like MolGPT can propose novel molecular scaffolds based on desired properties, which can be adapted for quinoline-based drug discovery. jelsciences.com | Expands the accessible chemical space for designing new quinoline-based therapeutic agents. |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without the need for sampling. This approach is invaluable for identifying transient intermediates, determining reaction endpoints, and ensuring process safety and reproducibility. rsc.orgirdg.org
For quinoline synthesis, in situ Fourier Transform Infrared (FTIR) spectroscopy has been used to elucidate complex reaction mechanisms. rsc.orgrsc.orgresearchgate.net For example, by monitoring the synthesis of quinolines from aniline (B41778) and propanol (B110389) over a zeolite catalyst, researchers were able to identify key intermediates, such as N-phenylpropan-1-imine, and distinguish between different mechanistic pathways dependent on the catalyst's acid sites. rsc.org This level of insight is crucial for catalyst design and process optimization.
Raman spectroscopy is another powerful tool for real-time process monitoring. irdg.orgmdpi.comyoutube.com Its low sensitivity to water makes it particularly suitable for analyzing reactions in aqueous media, a key aspect of many green chemistry protocols. mdpi.com By using fiber-optic probes, Raman spectroscopy can be implemented directly into a reaction vessel to track the consumption of reactants and the formation of products, enabling precise control over reaction conditions. irdg.orgresearchgate.net The data gathered can be used to build kinetic models, optimize yields, and ensure consistent product quality.
| Spectroscopic Technique | Principle | Application in Quinoline Synthesis | Advantages |
| In Situ FT-IR | Monitors changes in vibrational modes of molecules as the reaction progresses. rsc.org | Elucidating reaction mechanisms, identifying key intermediates, and studying catalyst behavior. rsc.orgresearchgate.net | Provides detailed structural information about reacting species. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe molecular vibrations. mdpi.com | Real-time, non-invasive monitoring of reactant consumption and product formation; process control. irdg.orgpnnl.gov | Excellent for aqueous systems; can be easily implemented in situ using fiber-optic probes; non-destructive. irdg.orgmdpi.com |
Deeper Exploration of Unconventional Reactivity Modes
Moving beyond traditional synthetic transformations, researchers are exploring unconventional reactivity modes to access novel quinoline structures and functionalizations. Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has opened up new avenues for C-H functionalization under mild conditions. nih.govresearchgate.net This strategy allows for the direct installation of alkyl, aryl, and other functional groups onto the quinoline core at positions that are often difficult to access through conventional means. nih.govrsc.org For instance, photoredox catalysis has enabled the C2-alkylation of quinolines with high regioselectivity. nih.gov
Another fascinating area is the study of photorearrangement reactions. Research has shown that certain quinoline-caged compounds can undergo an unconventional Hofmann-Martius type photorearrangement. nih.govresearchgate.net In this process, photoexcitation leads to the cleavage of a C-N bond, followed by the recombination of the fragments at a different position on an associated aromatic ring, all occurring on an ultrafast timescale. nih.gov While this specific example involves a quinoline moiety as a photoremovable protecting group, the study of such unexpected rearrangements provides fundamental insights into the photochemical behavior of the quinoline system and opens the door to designing novel light-induced transformations. nih.govresearchgate.net These explorations into new reactivity patterns are crucial for expanding the synthetic toolkit available to chemists and enabling the construction of increasingly complex and functional quinoline-based molecules. researchgate.netmdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 8-Chloro-4-ethoxyquinoline, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of quinoline precursors using POCl₃ under reflux. For optimization:
- Temperature : Maintain reflux conditions (6 hours, as per POCl₃ reactions) .
- Purification : Use column chromatography (petroleum ether:EtOAc = 8:1 v/v) to achieve >99% purity, verified via reversed-phase HPLC .
- Yield Enhancement : Adjust molar ratios (e.g., POCl₃ excess) and monitor pH during workup to minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
- Methodological Answer :
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.57 (d, J = 5.1 Hz, quinoline-H), 4.04 (s, OCH₃) | Assigns aromatic protons and ethoxy/methoxy groups . |
| MS (ESI) | m/z 224 (M+1) | Validates molecular weight and chlorination . |
| XRD | Planarity deviation <0.08 Å for substituents | Confirms intramolecular C–H⋯Cl interactions and ring motifs . |
Q. How can researchers assess purity and crystallinity for reproducibility in pharmacological studies?
- Use HPLC with a C18 column for purity (>99%) and slow evaporation of methanol for single-crystal growth . Differential scanning calorimetry (DSC) can verify melting points (403–404 K) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational models and experimental data (e.g., bond angles or reactivity)?
- Methodological Answer :
- Compare DFT-calculated geometries with XRD data (e.g., quinoline ring planarity and substituent deviations) .
- Validate reactive sites (e.g., Cl substitution) using electrostatic potential maps and correlate with experimental halogen bonding trends.
Q. How can intramolecular interactions (e.g., C–H⋯Cl) influence stability and reactivity in varying solvents?
- Methodological Answer :
- Conduct crystallographic studies to identify S(5) ring motifs .
- Use solvent polarity assays (e.g., DMSO vs. methanol) to measure stability via NMR kinetics or UV-Vis degradation profiles.
Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in synthetic yields?
- Apply ANOVA to compare yields under varying conditions (e.g., POCl₃ molarity, reflux duration). Report confidence intervals (95%) and standard deviations for ≥3 replicates .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) affect electronic properties and bioactivity?
- Methodological Answer :
- Synthesize analogs (e.g., 4-methoxy derivatives) and compare via cyclic voltammetry (redox potentials) and DFT calculations (HOMO-LUMO gaps).
- Reference dichloro-substituted analogs (e.g., 5,7-dichloro-4-fluoroquinoline) for structure-activity relationships .
Q. What ethical and reproducibility safeguards are critical for publishing synthetic data?
- Disclose all reaction conditions (e.g., POCl₃ handling, waste protocols) .
- Archive raw spectral data (NMR, MS) and crystallographic CIF files in public repositories. Follow IUPAC nomenclature and SI unit conventions .
Data Presentation Guidelines
- Tables : Include processed data (e.g., NMR shifts, XRD angles) in the main text; raw datasets (HPLC chromatograms) go to appendices .
- Charts : Use scatter plots for yield vs. temperature trends or bar graphs for substituent effects on reactivity.
- Ethical Compliance : Obtain institutional approval for hazardous reagent use (e.g., POCl₃) and cite safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
